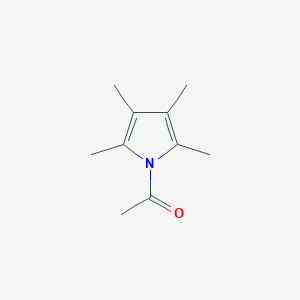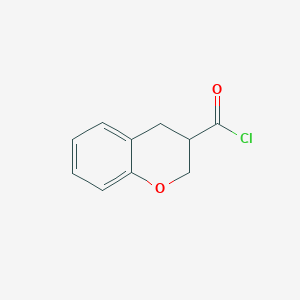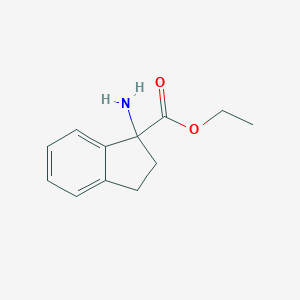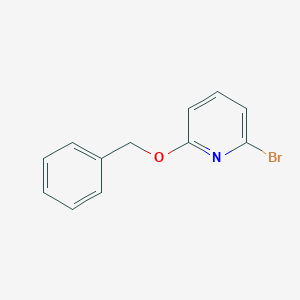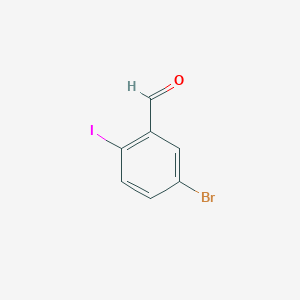
5-Bromo-2-iodobenzaldehyde
Descripción general
Descripción
5-Bromo-2-iodobenzaldehyde is a useful synthetic intermediate . It has a molecular weight of 310.92 . It is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .
Synthesis Analysis
The synthesis of 5-Bromo-2-iodobenzaldehyde involves several steps. It can be prepared from 4-bromo-2-(bromomethyl)phenol . The reaction conditions include the use of dipyridinium dichromate in dichloromethane at 20℃ for 4 hours in an inert atmosphere . Another method involves the use of oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at temperatures ranging from -70 to -10℃ for 1.25 hours in an inert atmosphere .Molecular Structure Analysis
The IUPAC name for 5-Bromo-2-iodobenzaldehyde is the same . The InChI code is1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H . The InChI key is MOELYMOGQIDKNW-UHFFFAOYSA-N . Chemical Reactions Analysis
5-Bromo-2-iodobenzaldehyde is used in various chemical reactions. It is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .Physical And Chemical Properties Analysis
5-Bromo-2-iodobenzaldehyde is a solid . It has a boiling point of 89-92°C . The storage temperature is ambient temperature or 2-8°C in a dark place in an inert atmosphere .Aplicaciones Científicas De Investigación
Medical Synthesis
5-Bromo-2-iodobenzaldehyde is used in medical synthesis . It is often used as a building block in the synthesis of various pharmaceutical compounds. The presence of both bromine and iodine atoms makes it a versatile reagent in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Cancer Research
This compound has been used in studies aiming to develop new treatments for cancer . The halogenated benzaldehyde structure of 5-Bromo-2-iodobenzaldehyde can be incorporated into potential anticancer agents, enhancing their ability to interact with biological targets.
Material Science
In the field of material science, 5-Bromo-2-iodobenzaldehyde is used to provide blue light-emitting materials . These materials can be used in the development of organic light-emitting diodes (OLEDs), which are used in various electronic devices like televisions and smartphones.
Environmental Research
5-Bromo-2-iodobenzaldehyde is also used in environmental research . Its reactivity and persistence in the environment can be studied to understand the behavior and impact of similar organic pollutants.
Safety and Hazards
The safety information for 5-Bromo-2-iodobenzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
5-bromo-2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOELYMOGQIDKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621000 | |
| Record name | 5-Bromo-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodobenzaldehyde | |
CAS RN |
689291-89-2 | |
| Record name | 5-Bromo-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

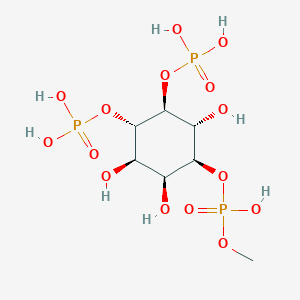

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
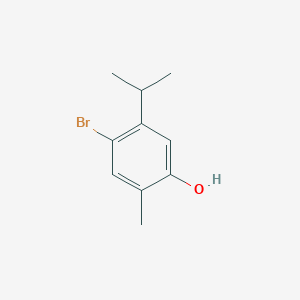
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
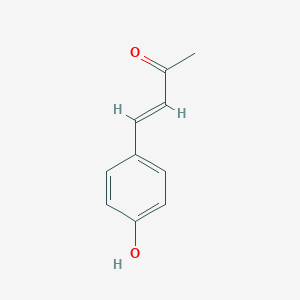
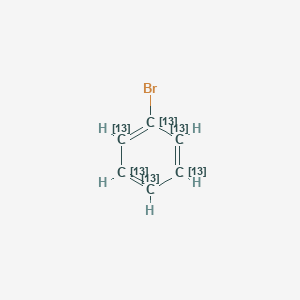


![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
